Ethyl 3-bromo-4-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to ethyl 3-bromo-4-fluorobenzoate involves multi-step chemical reactions, where halogenation, esterification, and coupling reactions are common. For instance, a study presents an improved synthesis route for a precursor to PET radioligands, utilizing Sonogashira coupling with a related halogenated compound, demonstrating the complexity and efficiency of modern synthetic methods (Gopinathan, Jin, & Rehder, 2009). Another example is the synthesis of methyl 4-bromo-2-methoxybenzoate, showcasing a similar bromination and esterification process that could be adapted for ethyl 3-bromo-4-fluorobenzoate synthesis, highlighting the adaptability of these methods across different halogenated compounds (Chen, 2008).
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds closely related to ethyl 3-bromo-4-fluorobenzoate have been extensively studied, revealing insights into their stability and reactivity. The study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-fluoro-3-nitrobenzoic acid, for example, discusses the significant role of hydrogen bonding in crystal packing, suggesting similar structural characteristics could be observed in ethyl 3-bromo-4-fluorobenzoate (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Ethyl 3-bromo-4-fluorobenzoate participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. The regioselective Heck cross-coupling strategy exemplified in the synthesis of a thromboxane receptor antagonist showcases the type of chemical transformations that can be applied to halogenated aromatic esters, indicating the compound's potential as a versatile intermediate (D. C. W. & Mason, 1998).
Scientific Research Applications
Anesthetic, Hypnotic, and Analgesic Effects : It has been noted for its anesthetic, hypnotic, and analgesic effects in research conducted by Mittelstaedt and Jenkins (1950) in their study on fluoro-iodo radiopaque compounds (Mittelstaedt & Jenkins, 1950).
Transformation of Phenol to Benzoate : The compound is used to investigate the transformation of phenol to benzoate by anaerobic, phenol-degrading consortia derived from freshwater sediment, as described by Genthner, Townsend, and Chapman (1989) (Genthner, Townsend, & Chapman, 1989).
Protein Labeling : It is utilized in protein labeling, such as labeling Avastin™ (Bevacizumab) through [18F]fluorobenzoylation, according to Tang, Zeng, Yu, and Kabalka (2008) (Tang, Zeng, Yu, & Kabalka, 2008).
Deprotonation of Fluoroarenes : It is also employed in the deprotonation of fluoroarenes carrying chlorine or bromine as additional substituents, as investigated by Mongin and Schlosser (1996) (Mongin & Schlosser, 1996).
Thromboxane Receptor Antagonist Synthesis : Ethyl 3-bromo-4-fluorobenzoate plays a role in the large-scale preparation of thromboxane receptor antagonists, as reported by Mason (1998) (Mason, 1998).
Synthesis of Blue Light-Emitting Compounds : The compound is used in synthesizing blue light-emitting compounds in the 450 to 495 nm region, as researched by Mahadevan et al. (2014) (Mahadevan et al., 2014).
Synthesis of [1,2,3]triazolo[1,5-a]quinoline : It's utilized in the synthesis of [1,2,3]triazolo[1,5-a]quinoline, as detailed by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).
Drug Development : This compound is a pharmacologically active benzo[b]thiophen derivative with potential applications in drug development, as explored by Chapman et al. (1971) (Chapman et al., 1971).
Safety and Hazards
Ethyl 3-bromo-4-fluorobenzoate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVAAQDTTZNHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647233 | |
Record name | Ethyl 3-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-fluorobenzoate | |
CAS RN |
23233-33-2 | |
Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23233-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.